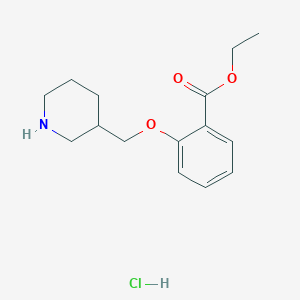
Ethyl 2-(3-piperidinylmethoxy)benzoate hydrochloride
Vue d'ensemble
Description
Ethyl 2-(3-piperidinylmethoxy)benzoate hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO3 and its molecular weight is 299.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-(3-piperidinylmethoxy)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies based on recent findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H20ClN2O3
- Molecular Weight : 320.79 g/mol
The compound features a benzoate moiety linked to a piperidine ring, which is known for enhancing biological activity through various interactions with biological targets.
Research indicates that the biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including those involved in inflammatory pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Receptor Modulation : this compound may interact with various neurotransmitter receptors, including muscarinic acetylcholine receptors (M3R). Activation of M3R is linked to cell proliferation and resistance to apoptosis, particularly in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, indicating its usefulness in treating infections .
Biological Activity Data
The table below summarizes key findings related to the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : In a study involving LPS-induced inflammation in rats, administration of this compound led to a marked decrease in inflammatory markers such as TNF-α and IL-1β. This suggests its potential as an anti-inflammatory agent suitable for conditions like rheumatoid arthritis or other inflammatory diseases .
- Antimicrobial Potential : In vitro studies demonstrated that this compound exhibited antimicrobial activity against various pathogens, providing a basis for further exploration as an antibiotic alternative. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating promising therapeutic applications .
Propriétés
IUPAC Name |
ethyl 2-(piperidin-3-ylmethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-7-3-4-8-14(13)19-11-12-6-5-9-16-10-12;/h3-4,7-8,12,16H,2,5-6,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSPQXSTEFXUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-25-5 | |
| Record name | Benzoic acid, 2-(3-piperidinylmethoxy)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















